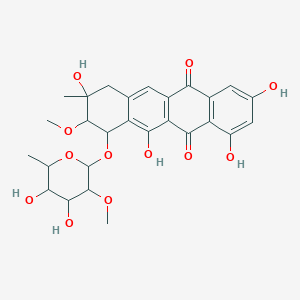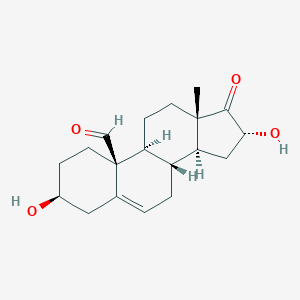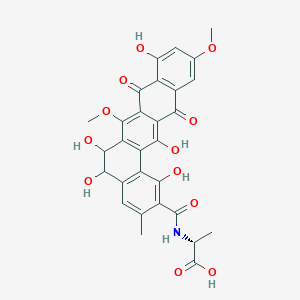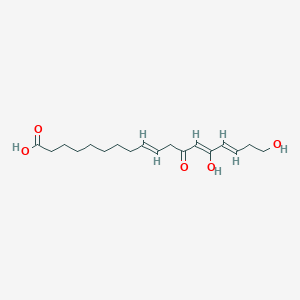
Cibaric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cibaric acid, also known as cibarate, belongs to the class of organic compounds known as lineolic acids and derivatives . These are derivatives of lineolic acid, a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions . The systematic name of Cibaric acid is 14,18-dihydroxy-12-oxo-9E,13Z,15E-octadecatrienoic acid .
Molecular Structure Analysis
The molecular formula of Cibaric acid is C18H28O5 . It has 23 heavy atoms, no rings, no aromatic rings, 14 rotatable bonds, a Van der Waals molecular volume of 350.71, a topological polar surface area of 94.83, 3 hydrogen bond donors, and 5 hydrogen bond acceptors .
Wissenschaftliche Forschungsanwendungen
1. Biological Activities in Mushrooms
Cibaric acid, identified in the fruit bodies of Cantharellus cibarius (chanterelle) and C. tubaeformis, demonstrates very weak antimicrobial and cytotoxic activity. It is formed as a response to injury in these mushrooms. Notably, cibaric acid is inactive in the Ames test for mutagenicity and is destroyed during cooking, suggesting no significant risk to consumers from C. cibarius consumption (Anke, Morales, & Sterner, 1996).
2. Role in Hyperbaric Oxygen Therapy
There is currently no direct research associating cibaric acid specifically with hyperbaric oxygen therapy or its outcomes. However, the broader field of hyperbaric oxygen therapy involves various studies assessing the therapy's effectiveness in different medical conditions, such as cerebral ischemia, chronic wound healing, and diabetic foot ulcers. These studies explore the therapeutic potential of hyperbaric oxygen in enhancing tissue oxygenation and promoting healing, albeit without specific reference to cibaric acid (Denisova & Yashkov, 2022), (Alleva et al., 2005), (Fedorko et al., 2016).
3. Impact on Oral Health
Weissella cibaria, a bacterium named after the Cantharellus cibarius mushroom, demonstrates significant effects on oral health. Strains of W. cibaria inhibit the formation of Streptococcus mutans biofilm, which is crucial in dental caries development. Clinical studies show the efficacy of W. cibaria in reducing plaque formation and improving oral hygiene (Kang et al., 2006).
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
130523-93-2 |
|---|---|
Produktname |
Cibaric acid |
Molekularformel |
C12H13NO3 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
(9Z,13Z,15E)-14,18-dihydroxy-12-oxooctadeca-9,13,15-trienoic acid |
InChI |
InChI=1S/C18H28O5/c19-14-10-9-12-17(21)15-16(20)11-7-5-3-1-2-4-6-8-13-18(22)23/h5,7,9,12,15,19,21H,1-4,6,8,10-11,13-14H2,(H,22,23)/b7-5-,12-9+,17-15- |
InChI-Schlüssel |
LFTUCYCUYUJMJB-HNBCEUTISA-N |
Isomerische SMILES |
C(CCC/C=C/CC(=O)/C=C(/C=C/CCO)\O)CCCC(=O)O |
SMILES |
C(CCCC=CCC(=O)C=C(C=CCCO)O)CCCC(=O)O |
Kanonische SMILES |
C(CCCC=CCC(=O)C=C(C=CCCO)O)CCCC(=O)O |
melting_point |
69.5-70.5°C |
Physikalische Beschreibung |
Solid |
Synonyme |
14,18-dihydroxy-12-oxo-9,13,15-octadecatrienoic acid cibaric acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



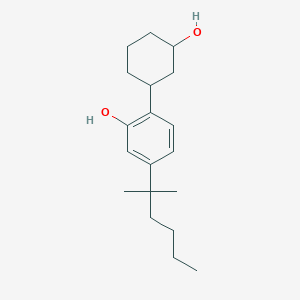
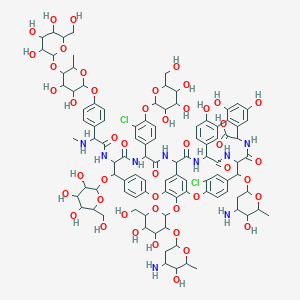
![N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide](/img/structure/B235959.png)
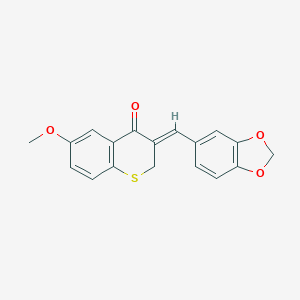
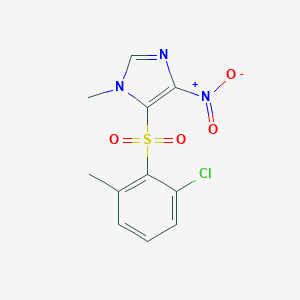
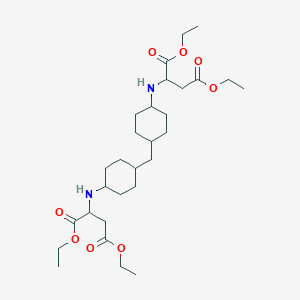
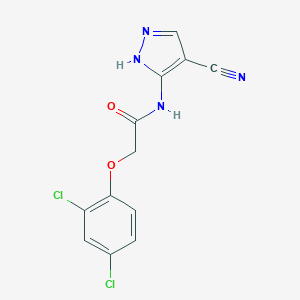
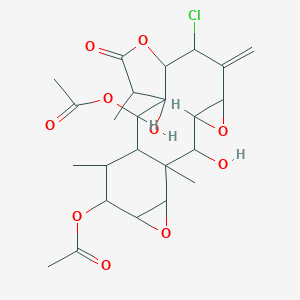
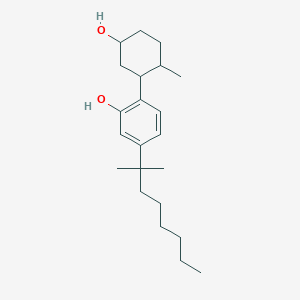
![2-[2-Amino-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B236036.png)
